molecular formula C7H5BrO B125591 4-Bromobenzaldehyde CAS No. 1122-91-4

4-Bromobenzaldehyde

Cat. No. B125591
CAS RN: 1122-91-4
M. Wt: 185.02 g/mol
InChI Key: ZRYZBQLXDKPBDU-UHFFFAOYSA-N
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Description

4-Bromobenzaldehyde is a compound that has been extensively studied due to its utility in various chemical syntheses. It serves as a starting material or intermediate for the synthesis of polymers, pharmaceuticals, and other organic compounds. The presence of the bromine atom on the benzene ring makes it a versatile compound for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of 4-bromobenzaldehyde and its derivatives has been explored through different methods. One approach involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols to produce Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another method includes the photo-bromination of 4-bromotoluene in the presence of La(Ac)_3, followed by a Sommelet reaction to yield 4-bromobenzaldehyde with high purity . Additionally, 4-bromobenzaldehyde has been synthesized from 4-bromotoluene using molecular bromine and catalysis .

Molecular Structure Analysis

The molecular structure of 4-bromobenzaldehyde derivatives has been investigated using various techniques. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were studied using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . These studies provide insights into the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

4-Bromobenzaldehyde participates in a variety of chemical reactions. It has been used in the condensation with urea and substituted acetophenones to produce different pyrimidinone derivatives, with the reaction direction influenced by the substituent on the acetophenone ring and the nature of the solvent . The compound also serves as a precursor for the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobenzaldehyde and its polymers have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC . These studies reveal the thermal, optical, and electrochemical properties of the compounds. For example, the HOMO-LUMO energy levels and band gaps were determined from cyclic voltammetry and UV-Vis measurements, and the photoluminescence properties were investigated in various solvents . The solid-state electrical conductivities of polymer films derived from 4-bromobenzaldehyde were measured, demonstrating the influence of electron-donating groups on the material's properties .

Scientific Research Applications

Chemical Synthesis and Compound Development 4-Bromobenzaldehyde has been recognized as a critical substrate in the synthesis of various compounds, owing to its utility in palladium-catalyzed cross-coupling reactions. It's extensively used for constructing compounds with potential biological, medicinal, and material applications. For instance, 2-bromobenzaldehydes, including 4-Bromobenzaldehyde, have been pivotal in the synthesis of substituted compounds through palladium-catalyzed ortho-bromination. This process involves a three-step sequence, ultimately yielding substituted 2-bromobenzaldehydes with high overall yields. This chemical versatility underlines its significance in the development of complex molecules (Ghosh & Ray, 2017; Dubost et al., 2011).

Facilitation of Advanced Organic Reactions 4-Bromobenzaldehyde has been instrumental in advanced organic reactions. It's used in carbonylative cyclization with primary amines under specific conditions, leading to the formation of isoindolin-1-ones. This reaction showcases its role in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Cho & Ren, 2009).

Industrial Synthesis In an industrial context, 4-Bromobenzaldehyde serves as a raw material for synthesizing other important chemicals. For example, it's used in the production of trans-4-Bromo-1,2-Diphenylethylene, showcasing its utility in creating compounds with significant commercial value. The process is notable for its mild conditions and economic feasibility, marking it suitable for industrial-scale production (Wang Yu-huan, 2010).

Photocatalysis and Computational Chemistry Furthermore, 4-Bromobenzaldehyde is a subject of interest in the field of photocatalysis and computational chemistry. Studies involving density functional theory have examined the mechanisms of its photoselective catalytic reduction, exploring how different solvents influence these processes. These studies not only shed light on the fundamental interactions at play but also pave the way for novel applications in photocatalysis, enhancing our understanding of chemical reactions on a molecular level (Gan et al., 2017).

Safety And Hazards

4-Bromobenzaldehyde is considered hazardous. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

Future Directions

4-Bromobenzaldehyde has been shown to inhibit the intracellular trafficking of several botulinum neurotoxins, effectively reducing neurotoxicity . This suggests that it could have potential applications in the development of next-generation antimicrobials .

properties

IUPAC Name

4-bromobenzaldehyde
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InChI

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYZBQLXDKPBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061534
Record name Benzaldehyde, 4-bromo-
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Molecular Weight

185.02 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 4-Bromobenzaldehyde
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Product Name

4-Bromobenzaldehyde

CAS RN

1122-91-4
Record name 4-Bromobenzaldehyde
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Record name 4-Bromobenzaldehyde
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Record name 4-Bromobenzaldehyde
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Record name Benzaldehyde, 4-bromo-
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Record name 4-bromobenzaldehyde
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Record name 4-BROMOBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. To the suspension was added dropwise a toluene solution (25 mL) containing 1,4-dibromobenzene (2.36 g, 10 mmol) over a period of 15 minutes, while keeping the temperature below 5° C., to give a white suspension. After the suspension was stirred at 0° C. for 5 hours, N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. The resultant mixture was stirred at 0° C. for 30 minutes, and 10% acetic acid solution (20 mL) was added. The organic phase was separated and the aqueous phase was extracted with toluene (20 mL). The organic layers were combined, washed with water (20 mL), and dried over magnesium sulfate. Toluene was added to the solution to a volume of 100 mL. The solution (98 ml) was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (30:1, v/v) to give the title compound (1.507 g, 81% yield) as a colorless crystalline solid.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
81%

Synthesis routes and methods II

Procedure details

435 mg of [5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone are dissolved in 25 ml of acetone, 300 mg of potassium carbonate and 0.15 ml of N-allyl-methyl-amine are added and the mixture is held at reflux under argon for 4 hrs., treated with ice-water, extracted with ethyl acetate, dried and chromatographed on silica gel (ethyl acetate/hexane). 219 mg of 5-(4-[(allyl-methylamino)-methyl]-phenyl)-thiophen-2-yl)-(4-bromphenyl)-methanone, m.p. 131-133° C., are isolated.
Name
[5-(4-bromomethyl-phenyl)-thiophen-2-yl]-4-bromophenyl-methanone
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N,N-diethyl-4-bromo-benzamide (128 mg, 0.5 mmol) (see structural formula at entry 3 of Table 1) and Cp2ZrCl2(207 mg, 0.7 mmol, 1.4 eq.) in THF (3 mL) at RT was rapidly added a 1 M tetrahydrofuran (THF) solution of LiAlH(Ot-Bu)3 (0.7 mL, 0.7 mmol, 1.4 eq.). After addition, thin layer chromatography (TLC) using EtOAc/Hexanes showed the substrate had been consumed completely. The reaction was quenched by distilled H2O immediately. Dilute acid (0.5 N HCl in distilled water) was added until the pH was less than 5. Then EtOAc was added (3×10 mL) and the mixture was extracted. Combined organic layers were washed with brine, dried over MgSO4 and concentrated via evaporation under reduced pressure. Initial purification of the crude product was performed by passing the solution through a filter of silica gel (silica gel 60, 230-400 mesh). Purity was then checked by TLC. If further purification was needed, it was performed by flash column chromatography (silica gel 60, 230-400 mesh) using EtOAc/hexanes as eluent. 4-Bromobenzaldehyde (89 mg, 96% yield) was obtained as a colorless solid. Its melting point was determined to be 55-56° C. (hexanes).
Quantity
128 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiAlH(Ot-Bu)3
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution 2-(4-allyldimethylsilylphenyl)-1,3-dioxolane (3 Scheme 18, 456 mg, 2 mmol) in dry THF (10 mL) under a N2 atmosphere was added 9-BBN (4 mL, 0.5 M solution in THF, 2 mmol) dropwise at 0° C. The mixture was gradually warmed to room temperature and stirred for 5 h. Pd(PPh3)4 (70 mg), 4-bromopolystyrene (500 mg, 1.94 mmol/g), 2 N aqueous Na2CO3 (2 mL, 4 mmol), DMF (5 mL), were added. The reaction flask and reflux condenser were wrapped with aluminum foil, and the mixture was refluxed for 24 h. Pd(PPh3)4 (70 mg) was added to the reaction mixture which was refluxed again for 24 h. The resin was filtered and washed with THF (once), 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice), then dried under reduced pressure. The resin (4 Scheme 18) was agitated in THF/1 N HCl (8:1) for 16 h at 30° C. After washing and drying, an aliquot of the resin (200 mg) was treated with a solution of CH2Cl2 (7 mL) and Br2 (150 μL) for 5 min. The cleavage solution was removed, and the resin was rinsed with CH2Cl2 (3 mL). Concentration of the combined filtrates gave the known 4-bromobenzaldehyde (1 Scheme 18, 11 mg, loading level was determined to be 0.30 mequiv/g); 1H NMR (300 MHz, CDCl3) δ 7.71 (d, J=8.30 Hz, 2 H), 7.77 (d, J=8.30 Hz, 2 H), 10.00 (s, 1 H).
Name
2-(4-allyldimethylsilylphenyl)-1,3-dioxolane
Quantity
456 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzaldehyde
Reactant of Route 2
4-Bromobenzaldehyde
Reactant of Route 3
4-Bromobenzaldehyde
Reactant of Route 4
4-Bromobenzaldehyde
Reactant of Route 5
4-Bromobenzaldehyde
Reactant of Route 6
4-Bromobenzaldehyde

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